5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester

Description

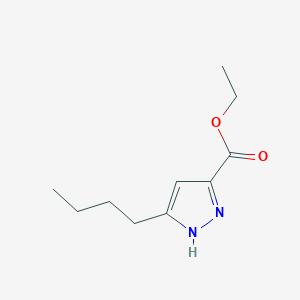

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic organic compound featuring a pyrazole core substituted with a butyl group at position 5 and an ethyl ester moiety at position 2. The pyrazole ring, a five-membered aromatic structure with two adjacent nitrogen atoms, confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 5-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-5-6-8-7-9(12-11-8)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVBXYCVSKUFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of a suitable hydrazine derivative with a β-keto ester. One common method includes the condensation of butylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester has been studied for its potential as a pharmaceutical agent. It is recognized for its role as an agonist for nicotinic acid receptors, which are implicated in several metabolic disorders such as dyslipidemia and type 2 diabetes. The compound has been shown to exhibit beneficial effects in the treatment of metabolic-related disorders, including:

- Dyslipidemia

- Atherosclerosis

- Coronary heart disease

- Insulin resistance

These properties suggest that the compound may serve as a therapeutic agent in managing conditions related to lipid metabolism and cardiovascular health .

Research has demonstrated that derivatives of this compound possess significant biological activities, including anti-inflammatory and anticancer properties. Notably, studies have indicated:

- Anti-inflammatory Effects : Compounds derived from pyrazole structures have shown promising results in reducing inflammation markers in various bioassays.

- Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit tumor growth in cancer models, indicating their potential as anticancer agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions, including:

- Hydrazine Hydrate Reaction : The compound can be synthesized through the reaction of hydrazine hydrate with specific carboxylic acid esters under controlled conditions.

- Amide Coupling Reactions : This method allows for the formation of various derivatives by coupling with amines or other reactive partners, enhancing the biological activity of the original compound .

Synthesis Overview Table

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate + Ethyl ester | Ethanol, 20°C | 70% |

| 2 | Amide coupling with amines | DCC/HOBt/DMAP in CH₂Cl₂ | Up to 70% |

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Case Study 1 : A study focused on the synthesis of pyrazole derivatives found that modifications at the carboxylic acid position significantly enhanced anti-inflammatory activity compared to the parent compound .

- Case Study 2 : Another investigation evaluated a series of pyrazole-based compounds for their ability to inhibit specific cancer cell lines, demonstrating that certain structural modifications led to improved cytotoxicity against tumor cells .

Mechanism of Action

The mechanism of action of 5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: The target compound’s butyl group may enhance membrane permeability compared to methyl or tert-butyl analogs, but in vivo studies are needed .

- Materials Science : Pyrazole esters remain underexplored in electrochemical applications, unlike thiophene or aliphatic esters .

- Synthetic Routes : and highlight methods for pyrazole functionalization (e.g., cyclization with dioxane/TEA), which could be adapted for scalable synthesis of the target compound .

Biological Activity

5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 72894-00-9) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a butyl group and an ethyl ester functional group, contributing to its distinct chemical properties. Its molecular formula is with a molecular weight of 196.25 g/mol. The specific substitution pattern influences its reactivity and interactions with biological targets, making it a valuable compound for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these strains range from 40 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound induces apoptosis in these cells, with IC50 values ranging from 5 to 15 µM, indicating significant cytotoxic effects .

In a notable study, treatment with this compound led to morphological changes in cancer cells, increased caspase-3 activity, and alterations in cell cycle progression, confirming its role as an apoptosis-inducing agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| PC3 (Prostate) | 15 |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce the secretion of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory conditions. Further research is required to elucidate the specific mechanisms involved .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins, which may modulate enzyme activity or receptor signaling pathways. This interaction leads to various biological effects such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound demonstrated superior activity compared to standard antibiotics against resistant strains.

- Cancer Cell Proliferation : In research focusing on breast cancer treatments, the compound was shown to significantly reduce cell viability in MDA-MB-231 cells compared to untreated controls, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for preparing 5-Butyl-2H-pyrazole-3-carboxylic acid ethyl ester?

- Methodological Answer : The synthesis typically involves cyclization reactions or condensation of intermediates under reflux. For example, analogous pyrazole esters are synthesized via refluxing precursors like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran . Alternative methods include using ionic liquid catalysts (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to enhance reaction efficiency, achieving higher yields (70–85%) and shorter reaction times (2–4 hours) compared to thermal procedures . Key steps include purification via solvent extraction (e.g., CH₂Cl₂ washes) and characterization using elemental analysis and crystallography .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Elemental analysis (C, H, N content) and single-crystal X-ray diffraction (XRD) are critical for structural confirmation. For instance, XRD data for analogous compounds (e.g., 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester) reveal bond lengths and angles, confirming regioselectivity and stereochemistry . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for assessing synthetic yields .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Although specific toxicity data are limited for this ester, protocols for similar pyrazole derivatives include:

- Eye/Skin Exposure : Immediate flushing with water for ≥15 minutes; medical consultation if irritation persists .

- Spill Management : Contain using inert absorbents (e.g., silica gel), avoid drainage systems, and dispose via licensed waste services .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-Butyl-2H-pyrazole derivatives?

- Methodological Answer : Catalytic systems and solvent selection significantly impact yields. For example, ionic liquids like [TMDPH₂]²⁺[SO₄]²⁻ enhance cyclocondensation efficiency by stabilizing transition states, reducing reaction times from 12 hours (thermal) to 4 hours . Solvent polarity adjustments (e.g., ethanol/water mixtures) can improve solubility of intermediates, while temperature gradients (0°C to reflux) control regioselectivity during acylations .

Q. What mechanistic insights explain discrepancies in cyclization efficiency across synthetic routes?

- Methodological Answer : Competing pathways (e.g., keto-enol tautomerism or side reactions with nucleophiles) may lead to byproducts. For instance, ethyl oxalyl chloride reacts preferentially with amine groups in N’-aminopyridine-2-carboximide, but steric hindrance from the butyl substituent in 5-Butyl derivatives could slow cyclization . Kinetic studies (e.g., NMR monitoring) and computational modeling (DFT) are recommended to map energy barriers and intermediate stability .

Q. How do substituent variations influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous esters reveal that electron-withdrawing groups (e.g., -CF₃) enhance anti-inflammatory activity, while bulky substituents (e.g., benzyl) may reduce solubility. For example, 5-benzoylamino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester showed superior analgesic activity due to enhanced receptor binding . SAR for 5-Butyl derivatives should prioritize in vitro assays (e.g., COX-2 inhibition) and in vivo models (e.g., carrageenan-induced edema) .

Q. How can data contradictions in reported synthetic yields be resolved?

- Methodological Answer : Variability often arises from differences in catalyst loading, solvent purity, or workup procedures. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are essential. For example, Shahnavaz et al. achieved 85% yields using [TMDPH₂]²⁺[SO₄]²⁻, but lower yields (60–70%) were reported in non-catalytic methods . Cross-validation via HPLC and mass spectrometry is advised to quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.